Strontium carbide

Description

Properties

InChI |

InChI=1S/2CH4.5Sr/h2*1H4;;;;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSUTOPMUUWURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

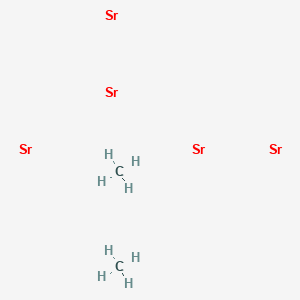

Canonical SMILES |

C.C.[Sr].[Sr].[Sr].[Sr].[Sr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8Sr5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12071-29-3 | |

| Record name | Strontium acetylide (Sr(C2)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012071293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium acetylide (Sr(C2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium carbide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Raw Material Preparation

The process begins with the calcination of strontium carbonate (SrCO₃) to produce strontium oxide (SrO):

Patented methods achieve 95–98.3% calcination efficiency by maintaining precise temperature gradients. The resulting SrO is pulverized to 100–200 mesh to enhance surface area for subsequent reactions.

Reduction Using Calcium Carbide

A novel approach documented in patent CN109295321A employs calcium carbide (CaC₂) as both a reducing agent and carbon source:

Key Process Parameters:

-

Temperature: 1050–1300°C

-

Vacuum: 1–100 Pa

-

Fluxing Agent: Calcium fluoride (CaF₂) at 1:20–1:100 mass ratio to SrO

-

Reaction Time: 2–6 hours

The inclusion of CaF₂ lowers the melting point of byproducts, facilitating SrC₂ separation.

Experimental Validation and Yield Optimization

Case Studies from Patent CN109295321A

The patent outlines five embodiments with varying conditions (Table 1):

Table 1: Impact of Process Parameters on Strontium Yield

| Embodiment | Temperature (°C) | Vacuum (Pa) | Reaction Time (h) | Sr Yield (%) |

|---|---|---|---|---|

| 1 | 1050 | 100 | 6 | 22.83 |

| 2 | 1150 | 50 | 5 | 44.66 |

| 3 | 1200 | 10 | 4 | 63.02 |

| 4 | 1250 | 5 | 3 | 69.26 |

| 5 | 1300 | 1 | 2 | 73.13 |

Higher temperatures and lower pressures significantly improve yields by minimizing oxide reformation and enhancing gas-phase diffusion. The optimal balance between energy input and operational costs lies at 1250°C and 5 Pa, achieving 69.26% yield.

Role of Particle Size and Compaction

Pulverizing reactants to 150–200 mesh and compacting mixtures at 5–25 MPa pressure ensures intimate contact between SrO and CaC₂ particles, reducing unreacted residues. Embodiment 3 demonstrated a 63.02% yield with 200-mesh particles compacted at 15 MPa.

Challenges and Mitigation Strategies

Oxidation and Purity Control

SrC₂ oxidizes rapidly in air, necessitating inert atmospheres or paraffin sealing post-synthesis. Purity analysis via dilute hydrochloric acid dissolution and ion chromatography revealed <0.5% contamination by calcium, barium, or iron in optimal runs.

Environmental and Cost Considerations

Traditional methods using hydrofluoric acid (HF) for etching byproducts generate toxic waste. Recent advances substitute HF with potassium hydroxide (KOH), achieving comparable purity while reducing environmental impact.

Comparative Analysis of Synthesis Routes

Table 2: Advantages and Limitations of SrC₂ Preparation Methods

| Method | Temperature Range | Yield (%) | Environmental Impact | Scalability |

|---|---|---|---|---|

| Carbothermic Reduction | 2000–2200°C | 50–70 | High (CO emissions) | Moderate |

| CaC₂ Reduction | 1050–1300°C | 22–73 | Low (vacuum required) | High |

| KOH-Assisted Etching | 25–80°C | 95+ | Minimal | Low |

The CaC₂ reduction method dominates industrial applications due to its scalability, while KOH-based techniques remain confined to laboratory settings .

Scientific Research Applications

Material Science Applications

1.1 Microstructure Modification in Alloys

Strontium carbide is utilized as a microstructure modifier in high-alloyed cast iron and aluminum alloys. Research shows that the addition of strontium can significantly improve the mechanical properties of these materials:

- High-Alloyed Cast Iron : The incorporation of strontium (0.05% to 0.1%) has been shown to enhance wear resistance and impact strength without substantially increasing hardness. The modification leads to finer carbide structures, which contribute to better performance under stress conditions .

- Aluminum Alloys : In aluminum LM6 alloys, the addition of strontium (up to 0.5%) improves tensile strength and hardness by altering the microstructure from needle-like to fibrous silicon morphology. This modification enhances the overall mechanical properties, making these alloys suitable for various industrial applications .

Table 1: Effect of Strontium on Mechanical Properties of Aluminum Alloys

| Alloy Composition | Strontium Addition (%) | UTS (MPa) | Hardness (HRC) |

|---|---|---|---|

| Al-LM6 | 0.0 | 150 | 50 |

| Al-LM6 | 0.01 | 160 | 51 |

| Al-LM6 | 0.5 | 180 | 55 |

1.2 Wear Resistance Enhancement

This compound has been found to improve wear resistance in various materials. In studies involving chromium cast iron, samples modified with strontium demonstrated a notable decrease in weight loss during wear tests, indicating enhanced durability under abrasive conditions .

Environmental Applications

Strontium contamination has been a concern in environmental studies, particularly regarding its effects on ecosystems. This compound is involved in studies assessing environmental impacts due to its potential release during industrial processes:

- Contamination Studies : Research indicates that strontium compounds can accumulate in soils and water systems, affecting plant growth and animal health. Understanding the behavior of this compound in these environments is crucial for developing remediation strategies .

Carbon Dating Techniques

This compound plays a role as a chemical intermediate in carbon-14 dating methodologies:

- Dating Process : The compound can be used to release carbon dioxide when burned, which is then trapped as strontium carbonate. The subsequent reduction of this carbonate to this compound allows for the observation of radioactive decay processes, facilitating accurate dating of organic materials .

Case Studies

4.1 Case Study on High-Alloyed Cast Iron

A study conducted on near-eutectic chromium cast irons evaluated the effects of varying strontium concentrations on microstructure and mechanical properties. Results indicated that optimal levels of strontium significantly refined carbide structures, leading to improved impact strength and wear resistance without compromising hardness .

4.2 Case Study on Aluminum-Silicon Alloys

In another investigation, aluminum-silicon alloys were modified with strontium to assess changes in mechanical properties and porosity formation. The findings revealed that higher concentrations of strontium effectively reduced porosity while enhancing tensile strength and hardness, demonstrating its utility as an alloy modifier .

Mechanism of Action

The mechanism of action of strontium acetylide involves its ability to form strong bonds with carbon atoms, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which strontium acetylide is used.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Similar Compounds

Key Observations :

- Hardness : Silicon carbide and boron carbide surpass this compound in hardness, making them preferred for extreme abrasion resistance.

- Thermal Stability : Tungsten carbide exhibits the highest melting point (2,870°C), suitable for high-temperature machining.

- Electrical Properties : this compound’s high electrical conductivity distinguishes it from insulating boron carbide and semiconducting silicon carbide .

Role in Composite Materials

Strontium is often used as a microstructure modifier in alloys and composites. For example:

- In high-chromium cast iron , strontium inhibits the growth of M₇C₃ carbides, refining their morphology and improving wear resistance and impact strength without excessive hardness .

- In Al7075-WC composites , strontium enhances ductility by reducing stress concentration at grain boundaries, mitigating particle cracking under load .

Table 2: Wear Resistance Improvements in Strontium-Modified Composites

Biological Activity

Strontium carbide (SrC₂), also known as strontium acetylide, is a chemical compound that has garnered interest in various fields, particularly in materials science and biomedicine. This article delves into the biological activity of this compound, examining its effects on cellular processes, its potential applications in bone regeneration, and relevant research findings.

This compound can be synthesized through several methods, including the reaction of strontium carbonate with a reducing agent or via carbothermal reduction of strontium oxide with graphite. It exhibits polymorphism, existing in different structural forms depending on temperature and synthesis conditions . The compound hydrolyzes slowly in air, releasing acetylene gas .

Biological Activity Overview

Strontium ions (Sr²⁺) are known to influence bone metabolism significantly. They play a crucial role in stimulating osteoblast proliferation and differentiation while inhibiting osteoclast activity, which is vital for bone formation and remodeling . The biological activity of this compound is primarily attributed to its ability to release strontium ions upon dissolution.

- Osteogenic Differentiation : Strontium enhances osteogenic differentiation through various signaling pathways, including the activation of the calcium-sensing receptor (CaSR), which modulates calcium homeostasis in cells .

- Inhibition of Osteoclasts : Strontium reduces osteoclast activity, thereby decreasing bone resorption and promoting net bone gain .

- Angiogenesis : Studies have shown that strontium can promote angiogenesis, which is crucial for supplying nutrients to new bone tissue and supporting overall bone health .

Research Findings

Recent studies have focused on the incorporation of strontium into biomaterials for enhanced bone healing. Below are some key findings:

- Strontium-Doped Calcium Phosphate : Research indicates that strontium-doped calcium phosphate materials exhibit improved osteogenic properties compared to non-doped counterparts. For instance, strontium-doped tricalcium phosphate (TCP) granules have shown enhanced biocompatibility and increased alkaline phosphatase activity in mesenchymal stem cells, indicating greater osteogenic potential .

- In Vivo Studies : In vivo experiments have demonstrated that strontium can significantly enhance new bone formation when incorporated into biomaterials used for bone grafting. For example, one study reported a 2.5-fold increase in the migration potential of bone marrow-derived mesenchymal stem cells (BM-MSCs) in media enriched with strontium .

- Case Studies : A notable case involved the use of strontium ranelate (a pharmaceutical form of strontium) in clinical settings, which has been shown to favorably influence bone healing by increasing new bone formation while reducing resorption rates .

Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

Chemical Reactions Analysis

Hydrolysis with Water

Strontium carbide undergoes rapid hydrolysis in the presence of water or moisture, producing acetylene gas (C₂H₂) and strontium hydroxide (Sr(OH)₂):

This reaction is exothermic and analogous to the hydrolysis of calcium carbide . The acetylene release is utilized in carbon-14 dating, where hydrolysis of SrC₂ generates acetylene for radioactive decay analysis .

Key Observations:

-

Reaction rate is slower than calcium carbide but faster than barium carbide due to strontium’s intermediate position in Group 2 .

-

The strontium hydroxide product is weakly soluble in water (0.8 g/100 mL at 20°C) .

Solid-State Metathesis Reactions

This compound participates in metathesis reactions with metal oxides to synthesize transition metal carbides :

Example: Reaction with titanium oxide (TiO₂) produces titanium carbide (TiC), a refractory material. The byproduct strontium oxide (SrO) is water-soluble and easily removed .

Thermal Stability and Polymorphism

This compound exhibits polymorphism, with structural transitions dependent on temperature and impurities:

| Phase | Crystal Structure | Stability Conditions |

|---|---|---|

| α-SrC₂ | Monoclinic | Room temperature |

| β-SrC₂ | Tetragonal | Heated to 370°C (reversible) |

| Stabilized SrC₂ | Triclinic | Cyanamide impurities present |

At ~1800°C, SrC₂ melts and forms solid solutions with europium carbide (EuC₂) due to similar ionic radii of Sr²⁺ and Eu²⁺ .

Reaction with Carbon Dioxide

This compound reacts with carbon dioxide at elevated temperatures to form strontium carbonate and carbon monoxide:

Analytical Detection Methods

This compound and its derivatives are analyzed using:

Q & A

Basic Research Questions

Q. What synthesis methods are effective for producing strontium carbide-reinforced composites, and how do parameters like temperature and stirring speed influence microstructure?

- Methodology : this compound (SrC) composites, such as Al7075/SrC-WC systems, are typically synthesized via stir casting followed by squeeze casting to minimize porosity . Key parameters include:

- Molten metal temperature : ~750°C to ensure partial dissolution of Sr while avoiding excessive intermetallic formation.

- Stirring speed : 300–500 rpm for homogeneous dispersion of Sr and WC particles in the Al matrix .

- Post-processing : Squeeze casting reduces gas porosity by 30–40%, enhancing density and interfacial bonding .

- Microstructural impact : Higher stirring speeds promote finer grain structures, while excessive WC (>9 wt%) leads to agglomeration at grain boundaries .

Q. Which characterization techniques are critical for analyzing SrC distribution and phase composition in aluminum matrices?

- Techniques :

- SEM/EDS : Reveals particle dispersion (e.g., WC and SrC clusters in Al7075) and confirms elemental composition (e.g., Sr, W, C peaks) .

- XRD : Identifies intermetallic phases like Al₄Sr and secondary carbides (e.g., Mg₂Si) formed during solidification .

- Optical microscopy : Highlights grain refinement (e.g., reduced lamellar structures in Al-5Sr alloys with WC addition) .

Q. How do standard mechanical testing protocols (e.g., ASTM) apply to SrC composites?

- Hardness testing : Vickers hardness tests (30 kgf load, 15 sec dwell time) show a 20–35% increase in hardness with 3–9 wt% WC due to dispersion strengthening .

- Tensile testing : ASTM B557M standards (6 mm diameter, 25 mm gauge length) reveal a trade-off: 5 wt% Sr improves ductility (~8% elongation) but reduces strength, while WC (>6 wt%) increases tensile strength by 15–25% but lowers elongation .

Advanced Research Questions

Q. How can conflicting data on wear resistance and hardness in high-WC SrC composites be resolved?

- Contradiction : While WC increases hardness, >9 wt% WC reduces wear resistance due to agglomeration and subsurface cracking .

- Resolution strategies :

- Homogenization annealing : Reduces particle clustering by heating to 500°C for 2–4 hrs .

- Grain modifiers : Additions like 5 wt% Sr refine grains, lowering stress concentrations and improving wear resistance by 25–31% at 25–75 N loads .

- Tribological modeling : Apply Archard’s equation () to correlate wear coefficient () with hardness () and sliding distance () .

Q. What mechanisms explain the role of SrC in restricting dislocation motion and crack propagation?

- Mechanisms :

- Interfacial bonding : Strong SrC-Al interfaces impede dislocation glide, increasing yield strength by 18–22% .

- Stress fields : Undissolved WC particles generate compressive stress zones, hindering crack growth (validated via SEM crack-path analysis) .

- Experimental validation : Nanoindentation mapping shows localized hardness spikes (~2.5 GPa) near WC particles, confirming dislocation pinning .

Q. How does tribological behavior vary with WC content under dynamic loading conditions?

- Wear analysis :

- Low loads (25–50 N) : 3–6 wt% WC minimizes wear rate () via abrasive wear mechanisms .

- High loads (75–100 N) : Thermal softening and plastic deformation dominate, increasing wear rates by 40–50% despite higher WC content .

Data Interpretation and Contradictions

Q. Why do some studies report improved wear resistance with SrC despite reduced hardness in Al7075 composites?

- Key factors :

- Grain refinement : Sr additions (5 wt%) reduce average grain size from 50 µm to 15 µm, mitigating crack initiation .

- Lubricating phases : SrMgSn intermetallics form tribofilms, lowering the coefficient of friction (COF) from 0.45 to 0.28 .

Q. How to interpret XRD phase analysis discrepancies in SrC composites?

- Common pitfalls :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.